Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate
Description
Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate is a heterocyclic compound featuring a cyclopropyl group attached to a carbamate ester and a 3-nitropyridin-4-yl moiety. The compound’s synthesis often involves coupling cyclopropylamine derivatives with nitropyridine intermediates under palladium-catalyzed cross-coupling conditions or nucleophilic substitution reactions, as demonstrated in related syntheses (e.g., tert-butyl carbamate derivatives in and ) . Its structural uniqueness lies in the cyclopropyl group, which introduces steric and electronic effects that differentiate it from ethyl or isopropyl analogs.
Properties
IUPAC Name |
ethyl N-cyclopropyl-N-(3-nitropyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-2-18-11(15)13(8-3-4-8)9-5-6-12-7-10(9)14(16)17/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEADMRWWIQXOIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C1CC1)C2=C(C=NC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670476 | |
| Record name | Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797032-05-4 | |
| Record name | Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmacological Properties
Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate has been identified as a potent agonist of the GPR119 receptor, which plays a crucial role in metabolic regulation. This receptor is associated with the modulation of glucose and lipid metabolism, making the compound a candidate for treating conditions such as:
- Type 2 Diabetes : It aids in lowering blood glucose levels and improving insulin sensitivity, thus potentially benefiting diabetic patients and those with pre-diabetic conditions .
- Neurological Disorders : The compound may have implications in treating neurological disorders like Alzheimer's disease and schizophrenia due to its ability to modulate neurotransmitter systems .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including alkoxycarbonylation techniques that utilize mixed carbonates. These methods are notable for their efficiency and high yields, facilitating the production of this compound and its derivatives for further research and application .
Medicinal Chemistry Applications
In medicinal chemistry, carbamates like this compound serve as versatile scaffolds for drug design. Their stability and ability to penetrate biological membranes make them suitable for use as:
- Peptide Bond Surrogates : Carbamates can replace peptide bonds in drug design, enhancing the pharmacokinetic properties of peptide-based drugs while maintaining biological activity .
- Prodrugs : The compound can be modified into prodrugs that improve bioavailability or target specific tissues more effectively before conversion into active forms within the body .
Case Studies and Research Findings
Several studies have highlighted the efficacy of compounds similar to this compound in various therapeutic contexts:
Mechanism of Action
The mechanism by which Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The cyclopropyl group may influence the compound's binding affinity to certain receptors or enzymes, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropyl vs. Ethyl/Isopropyl Groups
- Potency in Enzyme Inhibition: highlights that replacing an ethyl group with a cyclopropyl moiety on tetrahydroquinoline (THQ)-based inhibitors reduced potency by 1.5-fold compared to isopropyl (1.9-fold reduction). This suggests that bulkier substituents like cyclopropyl may hinder optimal binding in enzyme pockets, particularly those involving Val-198, Gln-199, and Arg-201 residues .
- Antibiotic Activity: Conversely, notes that cyclopropyl substitution at the 1-position of quinolone antibiotics (e.g., ciprofloxacin) significantly enhanced potency compared to ethyl-substituted analogs (norfloxacin). This contrast underscores the context-dependent impact of cyclopropyl groups, where spatial alignment with bacterial targets (e.g., DNA gyrase) improves efficacy .
Table 1: Substituent Impact on Activity
Reactivity and Stability
The cyclopropyl group in Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate may influence chemical reactivity. indicates that cyclopropyl substituents in fluoroquinolones (FQs) increase the susceptibility of the piperazine ring’s nitrogen to cleavage compared to ethyl groups, likely due to enhanced electron-withdrawing effects . This property could translate to altered metabolic stability or degradation pathways in the carbamate compound.
Toxicity Considerations
The MOE (Margin of Exposure) for EC in白酒 is 1,875 for regular consumers, indicating significant health concerns .
Key Research Findings and Implications
- Structural Optimization : Cyclopropyl groups enhance activity in antibiotics but reduce potency in enzyme inhibitors, emphasizing the need for target-specific design.
- Synthetic Feasibility : Moderate yields and purification challenges highlight opportunities for optimizing catalytic systems (e.g., ligand design in cross-coupling reactions).
- Toxicity Monitoring : Degradation studies are critical to assess EC formation risks, particularly in pharmaceutical formulations.
Preparation Methods
General Synthetic Strategy
The synthesis of ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate typically follows a multi-step route starting from appropriately substituted pyridine derivatives. The key steps involve:
- Introduction of the nitro group at the 3-position on the pyridine ring.
- Formation of the carbamate moiety via reaction of an amine intermediate with ethyl chloroformate or related carbamoylating agents.
- Incorporation of the cyclopropyl group either via nucleophilic substitution or through cyclopropyl-containing intermediates.
This general approach is supported by synthetic protocols used for related nitropyridine carbamate compounds.
Preparation of the 3-Nitropyridin-4-yl Intermediate
The 3-nitropyridine core is often prepared by selective nitration of 4-substituted pyridine derivatives or by ring functionalization of preformed pyridine carbamates.
Nitration Method : Nitration of 4-substituted pyridines (e.g., 4-aminopyridine derivatives) using reagents such as N2O5 allows introduction of the nitro group at the 3-position without hydrolyzing sensitive carbamate groups. This step is crucial for maintaining the integrity of the carbamate during synthesis.
Sulfonic Acid Route : Alternative methods involve the formation of 5-nitropyridine-2-sulfonic acid intermediates through nucleophilic attack and rearrangements, which can then be converted to nitropyridines.
Carbamate Formation
The carbamate functional group is introduced typically by reacting an amine intermediate with ethyl chloroformate or ethyl carbamoyl chloride under controlled conditions.
Condensation Reaction : A condensation reaction between an amine-bearing pyridine intermediate and ethyl chloroformate can yield the desired carbamate. This reaction is often performed in the presence of a base such as triethylamine to neutralize the released HCl.
Protection Strategies : Amino groups may be protected with para-methoxybenzyl (PMB) groups or tert-butyl carbamates during intermediate steps to prevent side reactions and ensure regioselectivity.
Incorporation of the Cyclopropyl Group
The cyclopropyl substituent can be introduced via:
Nucleophilic substitution : Using cyclopropyl-containing nucleophiles to displace a leaving group on the pyridine ring or on a side chain.
Use of cyclopropylmethyl carbamates : Cyclopropylmethyl groups can be introduced as part of carbamate substituents, as described in patent literature for related compounds.
Representative Synthetic Route (Based on Patent EP 3 632 907 B1)
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of substituted nitropyridine intermediate | Selective nitration or nucleophilic substitution | Maintains carbamate integrity |
| 2 | Condensation with ethyl carbamoyl chloride | Base (e.g., triethylamine), solvent (e.g., DMF) | Forms ethyl carbamate linkage |
| 3 | Introduction of cyclopropyl substituent | Cyclopropylmethyl halide or equivalent nucleophile | May require protection/deprotection steps |
| 4 | Purification and isolation | Chromatography, crystallization | Ensures high purity and yield |
Research Findings and Optimization
Microwave-Assisted Synthesis : Microwave irradiation has been successfully applied to accelerate nucleophilic substitution reactions in related nitropyridine carbamate syntheses, improving yields and reducing reaction times.
Stability of Carbamate Group : Nitration with N2O5 has been shown to avoid hydrolysis of carbamate groups, making it a preferred nitrating agent for acid-sensitive intermediates.
Intramolecular Hydrogen Bonding : Some derivatives exhibit intramolecular hydrogen bonding that can influence reactivity and stability during synthesis, as reported in antimalarial imidazopyridine analogs, which share structural motifs with nitropyridine carbamates.
Summary Table of Key Preparation Methods
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate to improve yield and purity?
- Methodological Answer : Synthesis optimization can involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with cyclopropylboronic acid derivatives, as demonstrated in analogous carbamate syntheses . Key parameters include solvent selection (toluene/ethanol mixtures), catalyst loading (tetrakispalladium), and reaction temperature (100°C under nitrogen). Purification via gradient chromatography (ethyl acetate/hexanes) enhances purity. Monitoring reaction progress using TLC (pentane-ether eluent) and verifying homogeneity via NMR/IR ensures reproducibility .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with selected-ion monitoring (SIM) is the gold standard, achieving detection limits as low as 10 µg/L. Isotopically labeled internal standards (e.g., deuterated ethyl carbamate) improve precision. Validation parameters include intra-day RSD < 7% and inter-day RSD < 9%, as shown in carbamate analysis . For example, a GC-MS method with a 35 µg/L detection limit and 0.45% intra-day RSD is validated for carbamates in alcoholic matrices .
Q. How does the nitro group in the 3-nitropyridin-4-yl moiety influence the compound’s stability under varying pH conditions?
- Methodological Answer : The nitro group’s electron-withdrawing nature increases susceptibility to hydrolysis under alkaline conditions. Stability studies should involve incubating the compound in buffered solutions (pH 3–9) at 25–50°C, followed by LC-MS quantification of degradation products. Comparative analysis with non-nitrated analogs (e.g., ethyl cyclopropylcarbamate) can isolate the nitro group’s contribution to instability .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported decomposition pathways of cyclopropyl carbamates?
- Methodological Answer : Conflicting decomposition data (e.g., spiropentane vs. alkene formation in cyclohexane/benzene mixtures) may arise from solvent polarity effects. Researchers should replicate studies under inert atmospheres (N₂/Ar) and use trapping agents (e.g., cyclohexene) to isolate intermediates. High-resolution mass spectrometry (HRMS) and isotopic labeling (e.g., ¹³C-cyclopropyl) can track bond cleavage patterns .
Q. How does the cyclopropyl ring’s stereoelectronic properties modulate the compound’s metabolic activation and DNA adduct formation?
- Methodological Answer : The cyclopropyl ring’s strain and conjugation with the carbamate group may alter cytochrome P450-mediated activation. In vitro assays with liver microsomes can identify reactive metabolites (e.g., epoxides or radicals). DNA adduct profiling via ³²P-postlabeling or LC-MS/MS is critical, as ethyl carbamate’s carcinogenicity correlates with ethyl-DNA binding . Comparative studies with non-cyclopropyl analogs (e.g., ethyl phenylcarbamate) clarify structural contributions .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for nucleophilic attacks on the carbamate carbonyl. Fukui indices identify electrophilic hotspots, while solvent effects are modeled using PCM (Polarizable Continuum Model). Experimental validation via kinetic studies (e.g., reaction with amines or thiols) confirms computational predictions .
Critical Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
